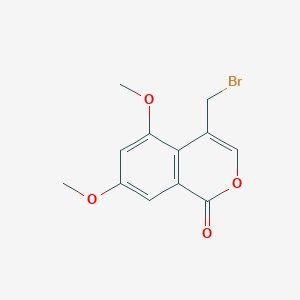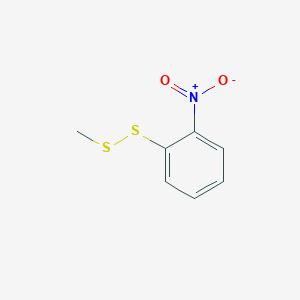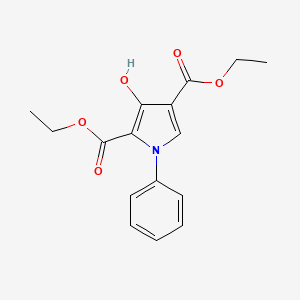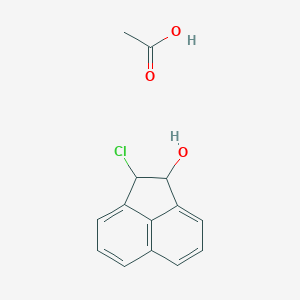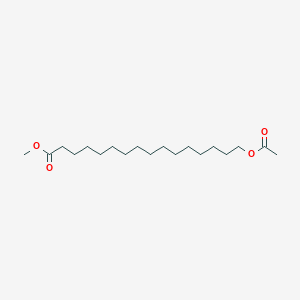
1-Butanol, 2-methylene-4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 2-methylene-4-(phenylthio)- is an organic compound with the molecular formula C11H14OS It is a derivative of butanol, featuring a methylene group at the second position and a phenylthio group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-methylene-4-(phenylthio)- typically involves the reaction of 1-butanol with appropriate reagents to introduce the methylene and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 2-methylene-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Butanol, 2-methylene-4-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Mécanisme D'action
The mechanism by which 1-Butanol, 2-methylene-4-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the methylene group may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol, 2-methyl-: Similar in structure but lacks the phenylthio group.
1-Butanol, 2-methylene-: Similar but without the phenylthio substitution.
Phenylthioethanol: Contains the phenylthio group but differs in the carbon chain structure.
Uniqueness
1-Butanol, 2-methylene-4-(phenylthio)- is unique due to the combination of the methylene and phenylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
72445-15-9 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
2-methylidene-4-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C11H14OS/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
Clé InChI |
ICTHOHPCENYBKO-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCSC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


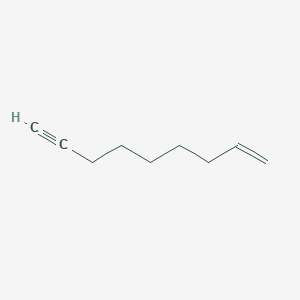

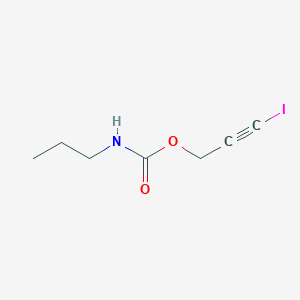

![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
